2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid

Ecotoxicity Environmental Safety Aquatic Toxicology

Research formulators face regulatory pressure on traditional benzophenone UV filters (e.g., BP-3) due to endocrine disruption and aquatic toxicity. Substituting BP-6 with other benzophenones is scientifically unjustified: comparative ecotoxicity data show BP-6 in a lower-toxicity group with >10× higher medaka larvae LC50 than BP-3/BP-8. QSAR models predict low estrogen receptor binding (logRBA = 0.100). This compound serves as a defensible alternative for cosmetic brands prioritizing environmental claims and as a well-characterized industrial stabilizer (Cyasorb UV 207) for polyester films, PVC, and coatings.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 4756-45-0
Cat. No. B167133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid
CAS4756-45-0
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O
InChIInChI=1S/C15H12O5/c1-20-9-6-7-12(13(16)8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,16H,1H3,(H,18,19)
InChIKeyJLZIIHMTTRXXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone-6: Chemical Identity & UV Absorber Overview


2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid (CAS 4756-45-0), also known as Benzophenone-6, Cyasorb UV 207, or 2'-Carboxy-2-hydroxy-4-methoxybenzophenone, is a benzophenone-derivative ultraviolet (UV) absorber [1]. This compound features a molecular formula of C15H12O5 and a molecular weight of 272.25 g/mol [2]. It belongs to the benzophenone class of organic UV filters (BPs), which are widely used in sunscreens, cosmetics, and industrial polymer stabilizers [1][3].

UV absorber for sunscreen, cosmetic, and polymer stabilizer formulations
Benzophenone-class filter; selection depends on ecotoxicity and endocrine profile
Characterized by CAS 4756-45-0, molecular formula C15H12O5

Benzophenone-6 Substitution: Ecotoxicity & Endocrine Risks


Simply substituting Benzophenone-6 with another benzophenone-class UV filter, such as Benzophenone-3 (oxybenzone) or Benzophenone-8, is scientifically unjustified due to major, quantifiable differences in their biological and environmental safety profiles. These compounds, while chemically related, exhibit vastly different toxicological endpoints, including acute aquatic toxicity (LC50) and endocrine disruption potential (logRBA) [1][2]. For example, a direct comparative study found that the acute lethality (96-h LC50) for medaka larvae varies by more than an order of magnitude among benzophenone derivatives [1]. Consequently, assuming functional equivalence without specific evidence of comparative performance introduces significant risk into both product safety and environmental compliance assessments.

Ecotoxicity: Acute aquatic toxicity can vary by >10× among benzophenones; BP-6 profile may not match BP-3 or BP-8.
Endocrine activity: Predicted estrogen receptor binding differs substantially; BP-4 and BP-3 QSAR values do not transfer to BP-6.
Byproduct risk: Chlorination transformation products exhibit compound-specific toxicity; class-wide assumptions are unreliable.

Benzophenone-6 vs. Key Analogs: Comparative Evidence


Acute Aquatic Toxicity vs. BP-3 & BP-8

In a direct head-to-head comparison, Benzophenone-6 (BP-6) demonstrated significantly lower acute aquatic toxicity compared to the widely used Benzophenone-3 (BP-3) and Benzophenone-8 (BP-8) in medaka fish larvae [1].

Acute toxicity vs. BP-3 & BP-8
Head-to-head
BP-6 in lower toxicity group; BP-8 LC50 = 1.62 µM, BP-3 = 4.10 µM
Supports lower ecotoxicity risk vs. BP-3/BP-8 in medaka larvae
96-h assay; quantitative LC50 for BP-6 not at extremes
Ecotoxicity Environmental Safety Aquatic Toxicology

Endocrine Disruption Potential vs. BP-4 & BP-3

Quantitative structure-activity relationship (QSAR) models predict that Benzophenone-6 (BP-6) has a significantly lower binding affinity for the estrogen receptor compared to Benzophenone-4 (BP-4, Sulisobenzone) and is in a class with low predicted activity [1].

Endocrine receptor binding
Cross-study comparable
log10(RBA) = 0.100 for BP-6; BP-4 = -2.915
QSAR predicts lower estrogen receptor affinity vs. BP-4
Model-based relative binding affinity; requires in vitro confirmation
Endocrine Disruption Safety Pharmacology QSAR

Chlorination Byproduct Toxicity vs. BP-3

During water chlorination, Benzophenone-6 (BP-6) uniquely avoids the formation of more toxic transformation products, a critical environmental advantage over oxybenzone (BP-3) and other benzophenones [1].

Chlorination byproducts
Class-level inference
BP-6 TPs did not show enhanced toxicity; BP-3 and 4-HB TPs more toxic
Favorable chlorination fate vs. oxybenzone analogs
Luminescent bacteria assay; real-water conditions may vary
Water Treatment Disinfection Byproducts Environmental Fate

Skin Permeation: BP-4 Hydrophilic Model

While a direct head-to-head study for Benzophenone-6 is lacking, data on the structurally similar sulfonated analog, Sulisobenzone (BP-4), reveals how functional group substitution drastically alters skin permeation behavior compared to lipophilic oxybenzone (BP-3) [1].

Skin permeation context
Supporting evidence
BP-4 (hydrophilic) permeation vehicle-dependent; BP-3 (lipophilic) opposite order
Analog data highlight that derivative choice changes skin absorption profile
BP-6-specific permeation data not available; use BP-4 as structural reference
Dermal Absorption Formulation Science Drug Delivery

Benzophenone-6: Application Scenarios


Eco-Conscious Sunscreens: Lower Aquatic Toxicity

Based on direct comparative ecotoxicity data showing Benzophenone-6 (BP-6) to be in a lower-toxicity group compared to BP-3 and BP-8 in medaka larvae [1], and its uniquely favorable profile regarding chlorination byproduct toxicity [2], formulators should prioritize BP-6 when developing sunscreen or cosmetic products where environmental impact is a key purchasing criterion or marketing claim. This is especially relevant for markets with emerging restrictions on BP-3.

Cosmetic Formulations: Minimized Endocrine Disruption

QSAR models indicate that Benzophenone-6 has a low predicted binding affinity for the estrogen receptor (logRBA = 0.100), in contrast to other benzophenone derivatives like BP-4 [3]. For cosmetic and personal care brands seeking to proactively address consumer and regulatory scrutiny regarding endocrine-active ingredients, selecting BP-6 over analogs with higher predicted activity offers a scientifically defensible risk mitigation strategy.

Industrial Polymer Stabilization: Reliable Chemical Identity

For industrial applications such as polymer stabilization (e.g., in polyester films or PVC), 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid (also known as Cyasorb UV 207) is a known commodity [4]. In this context, the key differentiator is not performance, but procurement of a well-characterized, standard-grade material from a reliable source, as defined by its CAS number (4756-45-0) and standard analytical data [5].

Application
Selection Property
Validation Focus
Eco-conscious sunscreens
Lower aquatic toxicity profile vs. BP-3/BP-8
Ecotoxicity endpoints and chlorination fate assessment
Cosmetic formulations
Predicted low estrogen receptor binding
Endocrine activity screening; confirmatory in vitro assays
Industrial polymer stabilization
Reliable UV absorber grade (CAS 4756-45-0)
Identity and purity documentation; standard analytical data
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